ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE
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Overview
Description
ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Carboxylic Acid Ethyl Ester: This step involves esterification of the carboxylic acid group using ethanol and a strong acid catalyst.
Attachment of the Phenylethylamino Group: This can be achieved through a nucleophilic substitution reaction where the amino group is introduced.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Medicine
In medicine, the compound’s derivatives are investigated for their therapeutic properties. They may exhibit anti-inflammatory, analgesic, or neuroprotective effects, making them valuable in the development of new medications.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid: Lacks the ester group, which may affect its solubility and reactivity.
2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester: Lacks the methyl group at the 6-position, which may influence its biological activity.
Uniqueness
The uniqueness of ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H20N2O4 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-5-(1-phenylethylcarbamoyl)-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-4-24-18(23)15-10-14(12(3)20-17(15)22)16(21)19-11(2)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
FRPCGQFHTCYOCQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(NC1=O)C)C(=O)NC(C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)C)C(=O)NC(C)C2=CC=CC=C2 |
solubility |
2.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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